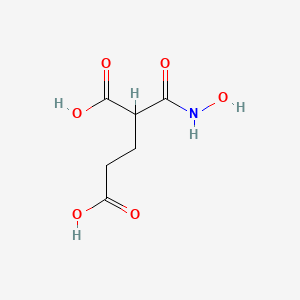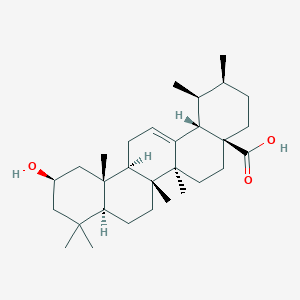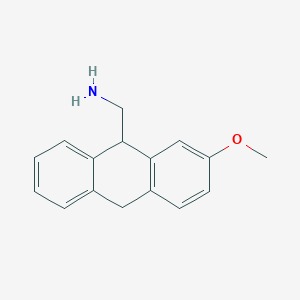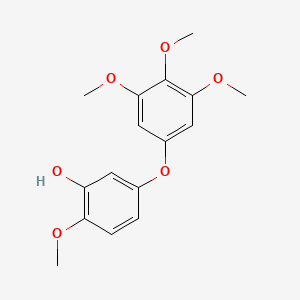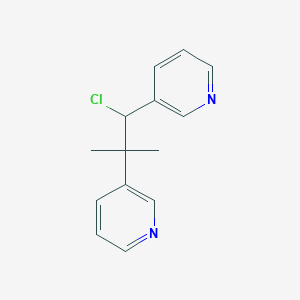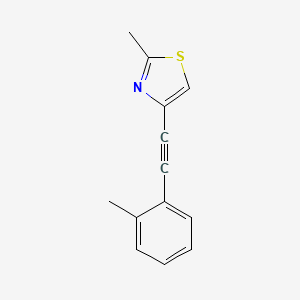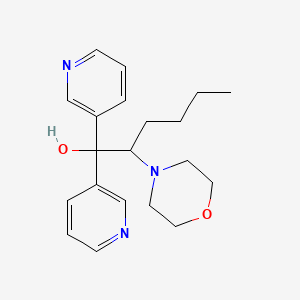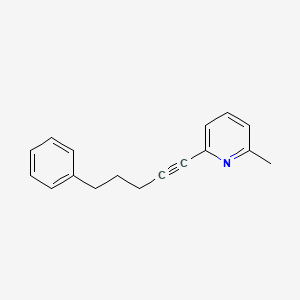
2-Methyl-4-(m-tolylethynyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(m-tolylethynyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and an m-tolylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring, followed by Sonogashira coupling to introduce the m-tolylethynyl group .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(m-tolylethynyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-Methyl-4-(m-tolylethynyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(m-tolylethynyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the specific target molecules .
Similar Compounds:
2-Methyl-4-ethylthiazole: Similar structure but with an ethyl group instead of the m-tolylethynyl group.
4-Methyl-2-(1-methylethyl)thiazole: Contains a methylethyl group at the 2-position.
2-Acetyl-4-methylthiazole: Features an acetyl group at the 2-position .
Uniqueness: this compound is unique due to the presence of the m-tolylethynyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This unique substitution pattern can influence the compound’s reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C13H11NS |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
2-methyl-4-[2-(3-methylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C13H11NS/c1-10-4-3-5-12(8-10)6-7-13-9-15-11(2)14-13/h3-5,8-9H,1-2H3 |
Clave InChI |
LYHRSGPNRBPYDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C#CC2=CSC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



